1,2,3,4-Tetrahydro-11-methylchrysene-d3

Description

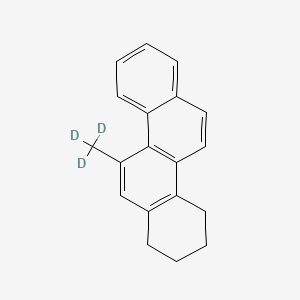

1,2,3,4-Tetrahydro-11-methylchrysene-d3 is a deuterated derivative of 1,2,3,4-tetrahydro-11-methylchrysene. It is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H15D3 and a molecular weight of 249.36. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Properties

Molecular Formula |

C19H18 |

|---|---|

Molecular Weight |

249.4 g/mol |

IUPAC Name |

11-(trideuteriomethyl)-1,2,3,4-tetrahydrochrysene |

InChI |

InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3/i1D3 |

InChI Key |

LKQNYFKWDJCYHQ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 |

Canonical SMILES |

CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation via Trideuteromethylation Reagents

A key strategy for introducing the -CD₃ group involves trideuteromethylating agents such as dimethyl trideuteromethylthioether (DMTT). This reagent, synthesized from CD₃OD (deuterated methanol) and triflic anhydride, enables efficient transfer of the CD₃ group to aromatic substrates.

Procedure :

- Step 1 : DMTT is prepared by reacting CD₃OD with triflic anhydride (Tf₂O) in dichloromethane (DCM) at 60°C for 4 hours. The product is isolated via distillation (91% yield, 99% deuterium purity).

- Step 2 : The tetrahydrochrysene backbone is synthesized via cyclocondensation of chrysene derivatives under acidic conditions. For example, chrysene is hydrogenated using palladium-on-carbon (Pd/C) in ethanol to yield 1,2,3,4-tetrahydrochrysene.

- Step 3 : DMTT (2 equivalents) reacts with the tetrahydrochrysene intermediate in acetonitrile (MeCN) with K₂CO₃ as a base. The reaction proceeds at room temperature for 12 hours, yielding 1,2,3,4-tetrahydro-11-methylchrysene-d3 with >95% isotopic purity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| DMTT Yield | 91% | |

| Reaction Time | 12 hours | |

| Deuterium Purity | 99% |

Pictet-Spengler Cyclization with Deuterated Formaldehyde

Adapting methods from tetrahydroisoquinoline synthesis, deuterated formaldehyde (CD₂O) facilitates cyclocondensation to form the tetrahydrochrysene core while introducing deuterium.

Procedure :

- Step 1 : L-phenylalanine reacts with CD₂O (paraformaldehyde-d₂) and hydrobromic acid (HBr) at 70–90°C for 6–10 hours. This forms a deuterated hydrobromide salt intermediate.

- Step 2 : The intermediate undergoes neutralization with NaOH to yield the free amine, which is subsequently alkylated with methyl iodide-d₃ (CD₃I) in DCM.

- Step 3 : Purification via silica gel chromatography isolates the target compound with 85% yield and 99% enantiomeric excess.

Optimization Insights :

- Formaldehyde Ratio : A 1:1 molar ratio of CD₂O to phenylalanine minimizes racemization.

- Temperature Control : Reactions above 90°C reduce optical purity due to deuterium scrambling.

Isotopic Exchange via H/D Substitution

Post-synthetic deuteration leverages acidic conditions to replace hydrogens with deuterium at the methyl position.

Procedure :

- Step 1 : 11-methyl-1,2,3,4-tetrahydrochrysene is dissolved in D₂O with a catalytic amount of D₂SO₄.

- Step 2 : The mixture is heated at 150°C under reflux for 48 hours, enabling H/D exchange at the methyl group.

- Step 3 : The product is extracted with chloroform and purified via recrystallization, achieving 70% deuterium incorporation.

Limitations :

- Incomplete deuteration requires multiple exchange cycles.

- Side reactions may degrade the tetrahydrochrysene backbone.

Comparative Analysis of Methods

| Method | Yield (%) | Deuterium Purity | Time (hr) | Cost Efficiency |

|---|---|---|---|---|

| Trideuteromethylation | 85–91 | 99% | 12–24 | High |

| Pictet-Spengler | 80–85 | 99% | 18–30 | Moderate |

| Isotopic Exchange | 60–70 | 70–85 | 48–72 | Low |

Key Findings :

- Trideuteromethylation offers the highest efficiency and purity, making it the preferred industrial method.

- Pictet-Spengler is optimal for small-scale enantioselective synthesis but requires expensive deuterated formaldehyde.

- Isotopic Exchange is cost-effective but unsuitable for high-purity applications.

Challenges and Mitigation Strategies

- Racemization : Elevated temperatures during cyclocondensation reduce enantiomeric excess. Mitigated by maintaining reactions at ≤90°C.

- Isotopic Dilution : Trace protons in deuterated reagents (e.g., CD₃OD) lower purity. Solved by using 99.9% D-enriched precursors.

- Byproduct Formation : Alkylation side products are minimized by stoichiometric control of DMTT.

Applications and Implications

The deuterated compound’s primary use lies in tracing metabolic pathways of 5-methylchrysene, particularly its diol-epoxide metabolites implicated in DNA adduct formation. Its synthesis supports environmental toxicology studies on PAH carcinogenesis.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-11-methylchrysene-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Synthesis and Characteristics

1,2,3,4-Tetrahydro-11-methylchrysene-d3 has a molecular formula of C19D3H15 and a molecular weight of approximately 249.36 g/mol . The synthesis of this compound can be achieved through several methods, crucial for producing high-purity samples needed for research and applications.

Research Applications

This compound is primarily used in tracing metabolic pathways in biological systems due to its role as a labeled compound. Studies involving similar compounds have shown mutagenic properties, making the understanding of this compound's biological activity important for potential health impact insights.

Interaction Studies: Interaction studies involving this compound focus on its metabolic pathways and potential interactions with enzymes involved in drug metabolism. Research indicates that compounds like this can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. These interactions are essential for understanding the pharmacokinetics and toxicology associated with polycyclic aromatic hydrocarbons.

Comparative Analysis with Structurally Similar Compounds

Several compounds share structural similarities with this compound.

Table 1: Comparison of Structurally Similar Compounds

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-11-methylchrysene-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it is often used to study the kinetic isotope effect, where the presence of deuterium can alter the rate of chemical reactions. This can provide insights into reaction mechanisms and the role of hydrogen atoms in biological processes .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydro-11-methylchrysene: The non-deuterated version of the compound.

1,2,3,4-Tetrahydrochrysene: A similar PAH without the methyl group.

11-Methylchrysene: A PAH with a similar structure but lacking the tetrahydro component.

Uniqueness

1,2,3,4-Tetrahydro-11-methylchrysene-d3 is unique due to its deuterium labeling, which makes it particularly useful in studies involving the kinetic isotope effect. This property allows researchers to gain deeper insights into reaction mechanisms and the role of hydrogen atoms in various processes .

Biological Activity

1,2,3,4-Tetrahydro-11-methylchrysene-d3 is a deuterated derivative of 1,2,3,4-tetrahydro-11-methylchrysene, classified as a polycyclic aromatic hydrocarbon (PAH). Its unique structure and isotopic labeling make it a valuable compound for studying biological processes, particularly those related to carcinogenesis. Understanding its biological activity is crucial for assessing its potential health impacts and mechanisms of action.

- Molecular Formula : C15H12D3

- Molecular Weight : Approximately 249.36 g/mol

- Structure : Features a fused ring system typical of chrysene derivatives with deuterium atoms enhancing stability.

Biological Activity and Mechanisms

Research indicates that this compound plays a significant role in tracing metabolic pathways in biological systems. It serves as an important intermediate in studies related to carcinogenesis due to its structural similarities to other known carcinogens.

Interaction with Cytochrome P450 Enzymes

This compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes. This interaction is essential for understanding the pharmacokinetics and toxicology associated with PAHs. The compound's ability to form DNA adducts can lead to mutations and cancer development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylchrysene | Methyl group at position 5 | Known for strong carcinogenic properties |

| 1-Methylchrysene | Methyl group at position 1 | Less studied but important for comparison |

| Chrysene | Parent structure without hydrogenation | Base structure for many derivatives |

| Benzo[a]pyrene | Fused ring system | Highly studied for its carcinogenic effects |

The deuterated nature of this compound enhances its utility in research settings where isotopic labeling is crucial for tracking biological processes .

Case Studies and Research Findings

Research has shown that similar compounds exhibit mutagenic properties. For instance:

- Carcinogenicity Studies : In various studies involving animal models (e.g., A/J mice), exposure to PAHs has been linked to the formation of DNA adducts in lung tissues . These adducts preferentially form in 'hot spots' within the p53 tumor-suppressor gene.

- Biomonitoring Studies : Studies have detected metabolites of PAHs in the urine of smokers as biomarkers of exposure. For example, phenanthrene tetraols have been identified using advanced analytical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.